7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-oxo-5-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O3/c9-8(10,11)4-1-5(15)14-6(13-4)3(2-12-14)7(16)17/h1-2,12H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYVBUNOCWWTAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold . Additionally, microwave-assisted Suzuki–Miyaura cross-coupling reactions have been employed to synthesize derivatives of this compound, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one .
Chemical Reactions Analysis
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form C3-arylated derivatives.
Cyclocondensation Reactions: These reactions allow for modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine scaffold.
Multicomponent Reactions: These reactions involve hydrazine hydrate, 2-(arylhydrazono)malononitrile, and β-diketones to form various derivatives.
Common reagents used in these reactions include aryl and heteroaryl boronic acids, p-toluenesulphonic acid, and various catalysts such as XPhosPdG2/XPhos . The major products formed from these reactions are typically arylated or heteroarylated derivatives of the original compound .
Scientific Research Applications
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are involved in cell proliferation . Additionally, it acts as an antagonist of serotonin 5-HT6 receptors and inhibits the aggregation of amyloid-beta peptides . These interactions highlight its potential as a therapeutic agent in cancer and neurodegenerative diseases.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The table below compares substituents at positions 5, 7, and 3, along with key physicochemical properties:
Key Research Findings
Electron-Withdrawing Groups: The CF₃ group in the target compound increases acidity (pKa ~3.5 for COOH) compared to non-fluorinated analogs (pKa ~4.5) .
Solubility Trends : Carboxylic acid derivatives exhibit higher aqueous solubility (e.g., target compound: ~2.1 mg/mL) versus esters (e.g., ethyl ester analog: ~0.3 mg/mL) .
Metabolic Stability : Difluoromethyl (CF₂H) analogs show slower hepatic clearance than CF₃ derivatives due to reduced oxidative defluorination .
Biological Potency : 7-OH-containing derivatives demonstrate superior IC₅₀ values (e.g., 0.8 μM vs. 5.2 μM for 7-CH₃ analog) in kinase inhibition assays .
Biological Activity
7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS Number: 1310308-29-2) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₄F₃N₃O₃
- Molecular Weight : 247.13 g/mol
- Structure : The compound features a hydroxyl group, a trifluoromethyl group, and a carboxylic acid moiety, contributing to its unique chemical reactivity and biological activity.
Biological Activity Overview
Recent studies have highlighted the diverse biological activities of this compound, particularly in oncology. Its ability to inhibit specific kinases has opened avenues for cancer treatment.
Anticancer Activity
The compound has been investigated for its anticancer properties across various cancer cell lines. Notably, it has demonstrated significant cytotoxic effects against breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cell lines.
The compound exhibited better growth inhibition than the positive control 5-Fluorouracil (5-FU), indicating its potential as an effective anticancer agent.
The mechanism of action involves the interaction of this compound with cyclin-dependent kinases (CDKs). By inhibiting CDK activity, the compound disrupts cell cycle progression, leading to reduced cell proliferation.
Key Mechanisms:
- Target : Cyclin-dependent kinase 2 (CDK2)
- Effect : Inhibition of cell cycle progression
- Outcome : Induction of apoptosis in cancer cells
Case Studies
Several studies have explored the biological activity of this compound:
-
Anticancer Efficacy in MCF-7 Cells :
A recent study reported that the compound significantly increased caspase 9 levels in treated MCF-7 samples, indicating its role in promoting apoptosis. The levels reached 27.13 ± 0.54 ng/mL compared to the control group . -
Comparative Analysis with Other Compounds :
In comparative studies with structurally similar compounds, this compound exhibited superior selectivity indices against both MCF-7 and MDA-MB-231 cells compared to other derivatives .
Q & A
Basic: What synthetic methodologies are most effective for preparing 7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with trifluoromethyl-containing β-diketones or enaminones. A validated approach involves:
- Step 1: Reacting 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol under reflux or microwave heating to form methyl 7-trifluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate intermediates .
- Step 2: Hydrolysis of the ester group using NaOH or LiOH in aqueous THF to yield the carboxylic acid .
- Optimization: Microwave irradiation (100–120°C, 30–60 min) enhances reaction efficiency and regioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
